GMC 15-27
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Overview
Description
GMC 15-27 is a selective antagonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. It is known for its high potency and specificity in binding to these receptors, making it a valuable compound in scientific research, particularly in the study of serotonin-related pathways and disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GMC 15-27 involves multiple steps, starting with the preparation of the core biphenyl structure. The key steps include:
Formation of the biphenyl core: This is typically achieved through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Introduction of functional groups: The biphenyl core is then functionalized with various substituents, including an aminoiminomethyl group and a methoxy group, through nucleophilic substitution and other organic reactions.
Final assembly: The final product is obtained by coupling the functionalized biphenyl with a piperazine derivative under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the aminoiminomethyl group to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
GMC 15-27 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the binding and activity of 5-hydroxytryptamine receptors.
Biology: The compound helps in understanding the role of serotonin in various biological processes, including mood regulation and gastrointestinal function.
Medicine: this compound is used in preclinical studies to investigate potential therapeutic targets for disorders such as depression, anxiety, and migraine.
Industry: It is employed in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
GMC 15-27 exerts its effects by selectively binding to the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This binding inhibits the action of serotonin at these receptors, thereby modulating various physiological processes. The molecular targets include the receptors themselves, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Sumatriptan: Another 5-hydroxytryptamine receptor agonist used in the treatment of migraines.
Rizatriptan: Similar to sumatriptan, used for migraine relief.
Zolmitriptan: Another compound targeting 5-hydroxytryptamine receptors for migraine treatment
Uniqueness of GMC 15-27: this compound is unique due to its high selectivity and potency for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Unlike other compounds, it acts as an antagonist rather than an agonist, making it valuable for studying the inhibitory pathways of serotonin signaling .
Properties
IUPAC Name |
4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-18-16-21(26(28)29)8-10-23(18)19-4-6-20(7-5-19)27(33)30-22-9-11-25(34-3)24(17-22)32-14-12-31(2)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H3,28,29)(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFHWQWAWLKTEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=N)N)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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